N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves a four-step procedure . This includes acylation of 2- (3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N - [2- (3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N -alkylation of N - [2- (3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N - [2- (2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .Scientific Research Applications
Cinnamic Acid Derivatives in Anticancer Research Cinnamic acid and its derivatives, such as N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, have garnered attention in medicinal research due to their anticancer potential. The chemical versatility of cinnamic acids allows for a variety of biological activities, making them a focus of anticancer research. Recent investigations highlight the synthesis and biological evaluation of various cinnamoyl derivatives, indicating their underexploited potential in anticancer applications since their first clinical use in 1905. This comprehensive review suggests a promising direction for future research in utilizing cinnamic acid derivatives as anticancer agents (De, Baltas, & Bedos-Belval, 2011).
Tetrahydroisoquinolines in Therapeutics The tetrahydroisoquinoline scaffold, part of the chemical structure of this compound, plays a significant role in therapeutics. Initially known for neurotoxicity, certain tetrahydroisoquinolines were later found to prevent Parkinsonism in mammals. Their role has been expanded into anticancer antibiotics, with notable successes such as trabectedin's FDA approval for treating soft tissue sarcomas. A review covering patents from 2010 to 2015 on therapeutic activities of tetrahydroisoquinoline derivatives highlights their potential across various domains, including cancer and central nervous system disorders. This reflects the broad therapeutic applications of tetrahydroisoquinoline derivatives and their promise in drug discovery (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics Isoquinoline derivatives exhibit a wide range of biological activities, underlining their importance in modern therapeutics. These compounds, including structures related to this compound, have shown promising potentials against various diseases due to their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and other properties. The review highlights the less known yet significant biological potentials of isoquinoline derivatives and their synthetic modifications, providing valuable insights for medicinal chemists in drug development (Danao et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to target3-methyl-2-oxobutanoate dehydrogenase , a key enzyme involved in the metabolism of branched-chain amino acids .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its activity and influencing the metabolic pathways it is involved in .
Biochemical Pathways
The compound may affect the metabolic pathways of branched-chain amino acids, given the potential target enzyme’s role in these pathways . The downstream effects of this interaction could include changes in the metabolism of these amino acids, potentially influencing various physiological processes.
Properties
IUPAC Name |
(E)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,25)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFHWOJPRHGPO-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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